2,2,2,2',6'-Pentafluoro-4'-(trifluoromethyl)acetophenone
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Overview
Description
2,2,2,2’,6’-Pentafluoro-4’-(trifluoromethyl)acetophenone is a fluorinated aromatic ketone with the molecular formula C9H2F8O and a molecular weight of 278.101 g/mol. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It has potential implications in various fields of research and industry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using reagents such as fluorine gas or fluorinating agents like sulfur tetrafluoride (SF4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive and corrosive nature of fluorine gas. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2,2’,6’-Pentafluoro-4’-(trifluoromethyl)acetophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,2,2,2’,6’-Pentafluoro-4’-(trifluoromethyl)acetophenone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of high-performance materials with enhanced thermal and chemical stability.
Mechanism of Action
The mechanism of action of 2,2,2,2’,6’-Pentafluoro-4’-(trifluoromethyl)acetophenone involves its interaction with molecular targets through its fluorinated aromatic structure. The presence of multiple fluorine atoms enhances its reactivity and ability to form strong interactions with biological molecules. This compound can inhibit or activate specific enzymes and pathways, depending on its chemical environment .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Another fluorinated ketone with fewer fluorine atoms, used in similar applications but with different reactivity and properties.
2,3,4,5,6-Pentafluorobenzeneboronic acid: A fluorinated aromatic compound used in cross-coupling reactions and as an intermediate in pharmaceutical synthesis.
2,3,4’,5,6-Pentafluoro-4-iodo-1,1’-biphenyl: A fluorinated biphenyl derivative with applications in organic synthesis and materials science.
Uniqueness
2,2,2,2’,6’-Pentafluoro-4’-(trifluoromethyl)acetophenone is unique due to its high degree of fluorination, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring robust chemical and thermal properties.
Properties
IUPAC Name |
1-[2,6-difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F8O/c10-4-1-3(8(12,13)14)2-5(11)6(4)7(18)9(15,16)17/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIYTWSLUXUTOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)C(F)(F)F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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